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DDC-01-163

EGFR mutant-selective degrader Drug-resistant NSCLC Targeted protein degradation

DDC-01-163 addresses acquired resistance to third-generation EGFR TKIs (e.g., osimertinib) driven by C797S and L718Q mutations in NSCLC models. This allosteric PROTAC degrader recruits Cereblon E3 ligase to mutant EGFR, inducing ubiquitination and proteasomal degradation while sparing wild-type EGFR-a key advantage over pan-EGFR degraders. • Selectively degrades L858R/T790M, L858R/T790M/C797S, and L858R/T790M/L718Q mutants (IC50 45 nM). • Enables CNS metastasis research and combination studies with ATP-site inhibitors. • Rigorously quality-controlled; shipped globally for preclinical research.

Molecular Formula C49H51N9O9S
Molecular Weight 942.0 g/mol
Cat. No. B14028743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDC-01-163
Molecular FormulaC49H51N9O9S
Molecular Weight942.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN4CCN(CC4)C5=NC=C(C=C5)C6=CC7=C(CN(C7=O)C(C8=CC=CC=C8)C(=O)NC9=NC=CS9)C=C6
InChIInChI=1S/C49H51N9O9S/c59-41-14-12-39(44(60)53-41)58-47(63)36-7-4-8-38(42(36)48(58)64)50-15-22-65-24-26-67-27-25-66-23-21-55-17-19-56(20-18-55)40-13-11-34(30-52-40)33-9-10-35-31-57(46(62)37(35)29-33)43(32-5-2-1-3-6-32)45(61)54-49-51-16-28-68-49/h1-11,13,16,28-30,39,43,50H,12,14-15,17-27,31H2,(H,51,54,61)(H,53,59,60)
InChIKeyQVOJDGYNXIRHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDC-01-163: Mutant-Selective Allosteric EGFR Degrader


2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide, commonly known as DDC-01-163, is a heterobifunctional proteolysis-targeting chimera (PROTAC) with a molecular formula of C49H51N9O9S and a molecular weight of 942.05 g/mol . It functions as an allosteric degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the epidermal growth factor receptor (EGFR), inducing its ubiquitination and subsequent proteasomal degradation [1]. DDC-01-163 is characterized by its mutant-selective activity, effectively targeting drug-resistant EGFR mutations while sparing wild-type EGFR [1].

Mechanism

Allosteric PROTAC recruiting CRBN to induce ubiquitination and degradation of EGFR.

Selectivity

Reported mutant-selective degradation; wild-type EGFR sparing in cellular models.

Target Panel

Active against drug-resistant mutations including L858R/T790M, C797S, and L718Q.

DDC-01-163 vs. Standard EGFR Inhibitors and Pan-PROTACs


Substituting DDC-01-163 with conventional ATP-competitive EGFR tyrosine kinase inhibitors (TKIs) or pan-EGFR PROTACs introduces critical experimental and potential therapeutic liabilities. ATP-site inhibitors, such as osimertinib, are subject to on-target resistance mutations (e.g., C797S and L718Q) that emerge within the kinase domain, rendering them ineffective over time [1]. In contrast, DDC-01-163's allosteric mechanism allows it to maintain activity against these resistant mutants [1]. Furthermore, while many EGFR-targeting PROTACs can degrade the mutant protein, their promiscuous activity against wild-type EGFR can lead to dose-limiting toxicities, such as severe skin rash and diarrhea, which are characteristic of EGFR inhibition in normal tissues [2]. DDC-01-163 is uniquely differentiated by its proven ability to selectively degrade clinically relevant EGFR mutants without affecting wild-type EGFR, a feature not guaranteed by its in-class analogs and essential for applications where sparing normal EGFR function is paramount [1].

DDC-01-163
Allosteric degrader; mutant-selective, spares WT EGFR
vs
ATP-competitive TKI
On-target resistance mutations (C797S, L718Q) may emerge; WT EGFR inhibition may cause tolerability-related endpoint changes in research models.
DDC-01-163
Mutant EGFR degradation without WT EGFR engagement
vs
Pan-EGFR PROTAC
Wild-type EGFR degradation may complicate interpretation of on-target toxicity endpoints; mutant selectivity not guaranteed.
DDC-01-163
Allosteric binding mode; reported activity against TKI-resistant mutants
vs
Other EGFR PROTACs
ATP-site-directed PROTACs may lose activity against kinase-domain mutations; selectivity profile may differ.

DDC-01-163: Selectivity & Potency Evidence


Mutant vs. Wild-Type EGFR Proliferation Selectivity

DDC-01-163 demonstrates a stark selectivity profile, potently inhibiting the proliferation of cells expressing the drug-resistant L858R/T790M EGFR mutant while having no measurable effect on cells expressing wild-type EGFR. This contrasts sharply with many pan-EGFR inhibitors and degraders which lack this therapeutic window [1].

Mutant vs. WT Selectivity
Reported
Complete inhibition of L858R/T790M proliferation; no effect on WT EGFR up to 10 µM
Supports mutant-selective degradation research context.
Ba/F3 isogenic cell lines; data from Jang et al. 2020.
EGFR mutant-selective degrader Drug-resistant NSCLC Targeted protein degradation

Potency Against L858R/T790M Mutant EGFR

DDC-01-163 exhibits potent degradation activity against the common drug-resistant L858R/T790M EGFR mutant. Its reported IC50 value provides a quantitative benchmark for its efficacy in cellular models .

Degradation Potency
Cross-study
IC₅₀ = 45 nM
Reported concentration for L858R/T790M EGFR degradation.
Cellular assay; comparator CP17 DC₅₀ = 0.49 nM.
PROTAC potency EGFR L858R/T790M Degradation efficiency

Osimertinib Combination Against L858R/T790M EGFR

The anti-proliferative activity of DDC-01-163 against L858R/T790M mutant EGFR-expressing cells is significantly enhanced when combined with the ATP-competitive inhibitor osimertinib. This combination approach demonstrates a potential strategy to overcome resistance and achieve more robust target inhibition [1].

Osimertinib Combination
Head-to-head
Enhanced anti-proliferative effect when combined with osimertinib in L858R/T790M cells
Reported synergistic research model response.
Ba/F3 model; requires independent validation.
EGFR PROTAC combination therapy Osimertinib synergy Drug resistance

Activity Against Osimertinib-Resistant Mutations

A key differentiator for DDC-01-163 is its retained efficacy against tumor cells harboring the L858R/T790M/C797S and L858R/T790M/L718Q triple mutations, which are common mechanisms of acquired resistance to the third-generation TKI osimertinib [1]. Many EGFR-targeting agents, including other PROTACs that rely on ATP-site binding, are ineffective against these mutants.

Activity vs. Osi-Resistant Mutants
Direct comparison
Effective against L858R/T790M/C797S and L718Q triple mutants; osimertinib ineffective
May support research on tertiary resistance mechanisms.
Ba/F3 engineered lines; qualitative endpoint.
Osimertinib resistance EGFR C797S EGFR L718Q

DDC-01-163: Research Applications


Mechanisms of Acquired Osimertinib Resistance in NSCLC

Researchers studying non-small cell lung cancer (NSCLC) models that have developed resistance to third-generation EGFR TKIs like osimertinib can employ DDC-01-163 as a critical tool. Its demonstrated efficacy against the L858R/T790M/C797S and L858R/T790M/L718Q triple mutants, which are primary drivers of osimertinib failure, makes it uniquely suited for probing the biology of these resistant states and evaluating novel combination strategies to overcome them [1].

Mutant-Selective vs. Pan-EGFR Degradation in Toxicology

DDC-01-163's proven ability to spare wild-type EGFR provides a valuable comparator for experiments designed to differentiate the toxicological profiles of mutant-selective versus non-selective EGFR degradation. By using DDC-01-163 alongside a pan-EGFR PROTAC, researchers can precisely quantify the contribution of wild-type EGFR degradation to on-target toxicities, such as dermal and gastrointestinal adverse effects, in relevant in vivo models [1].

Elucidating Allosteric Mutant EGFR Degradation

Given its unique allosteric binding mode, DDC-01-163 serves as a chemical probe for dissecting the conformational dynamics and protein-protein interactions specific to mutant EGFR. Studies employing DDC-01-163 can reveal how allosteric engagement influences ternary complex formation with the E3 ligase CRBN, providing fundamental insights into the structural determinants of PROTAC-mediated degradation efficiency and selectivity for drug-resistant oncogenic kinases [1].

Therapeutics for EGFR-Mutant Brain Metastases

The development of therapies for EGFR-mutant cancers that have metastasized to the central nervous system (CNS) is a significant unmet need. DDC-01-163 can be utilized in preclinical models of brain metastasis to evaluate the potential of allosteric, mutant-selective degradation as a strategy for treating CNS tumors, especially those that have become resistant to CNS-penetrant TKIs like osimertinib. Its activity against osimertinib-resistant mutations makes it a relevant tool for this application [1].

Application
Selection Property
Validation Focus
Osimertinib resistance mechanism studies
Mutant-selective EGFR degradation
Degradation of L858R/T790M/C797S and L718Q mutants
Toxicological differentiation of mutant vs. pan-EGFR degradation
WT EGFR sparing profile
Quantification of WT EGFR-related tolerability endpoints in in vivo models
Allosteric degradation mechanism studies
Allosteric PROTAC, CRBN-dependent
Ternary complex formation and conformational dynamics of mutant EGFR
CNS metastasis model research
Activity against osimertinib-resistant mutants
Evaluation of degradation-based strategies in brain metastasis models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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